molecular formula C9H13NO B2394468 2-(2-Aminopropyl)phenol CAS No. 87835-14-1

2-(2-Aminopropyl)phenol

Cat. No.: B2394468
CAS No.: 87835-14-1
M. Wt: 151.209
InChI Key: BCYNCBWCTHFJIU-UHFFFAOYSA-N
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Description

2-(2-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It is a phenolic compound characterized by the presence of an amino group attached to the second carbon of the propyl chain, which is in turn attached to the phenol ring

Biochemical Analysis

Biochemical Properties

It is known that phenolic compounds, a category to which 2-(2-Aminopropyl)phenol belongs, are widely distributed throughout the plant kingdom and have multiple benefits for human health .

Cellular Effects

For instance, they have been found to have antioxidant properties, and they can modulate a plethora of cellular processes that are not directly associated with antioxidant enzymes .

Molecular Mechanism

Phenolic compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of this compound in laboratory settings. It is known that phenolic compounds can have varying effects over time, depending on factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It is known that the effects of phenolic compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Phenolic compounds are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Phenolic compounds are known to have strong amphiphilic character, which allows them to incorporate into erythrocytes and liposomal membranes .

Subcellular Localization

It is known that RNA localization is essential for regulating spatial translation, where RNAs are trafficked to their target locations via various biological mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Aminopropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions including the use of propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. The process involves four main steps, resulting in the formation of the target compound with a yield of over 63% .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound can be optimized to ensure higher yields and cost-effectiveness. The use of environmentally friendly reagents and conditions is emphasized to reduce production costs and improve safety. The process involves the use of catalysts and solvents that are suitable for large-scale operations .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Aminopropyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the phenolic group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.

Major Products Formed:

Scientific Research Applications

2-(2-Aminopropyl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminopropyl)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 2-(2-Aminopropyl)phenol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-(2-aminopropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10)6-8-4-2-3-5-9(8)11/h2-5,7,11H,6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYNCBWCTHFJIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87835-14-1
Record name 2-(2-Aminopropyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087835141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(2-AMINOPROPYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SYF3RSH2BL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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